5-(Benzylamino)-N-ethyl-1-phenyl-1H-pyrazole-4-carboxamide

Supramolecular chemistry Crystal engineering Hydrogen bonding

5-(Benzylamino)-N-ethyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 136139-67-8) is a tetra-substituted pyrazole-4-carboxamide derivative bearing a benzylamino group at position 5, an N-ethyl carboxamide at position 4, and a phenyl ring at N1. This compound belongs to the broader class of pyrazole-4-carboxamides, a scaffold widely explored for succinate dehydrogenase inhibition (SDHI) in agrochemical fungicides and for kinase inhibition in oncology.

Molecular Formula C19H20N4O
Molecular Weight 320.4 g/mol
CAS No. 136139-67-8
Cat. No. B12888749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzylamino)-N-ethyl-1-phenyl-1H-pyrazole-4-carboxamide
CAS136139-67-8
Molecular FormulaC19H20N4O
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NCC3=CC=CC=C3
InChIInChI=1S/C19H20N4O/c1-2-20-19(24)17-14-22-23(16-11-7-4-8-12-16)18(17)21-13-15-9-5-3-6-10-15/h3-12,14,21H,2,13H2,1H3,(H,20,24)
InChIKeyZYGSJIRBRTVANV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzylamino)-N-ethyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 136139-67-8): Procurement-Relevant Compound Identity and Baseline Characteristics


5-(Benzylamino)-N-ethyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 136139-67-8) is a tetra-substituted pyrazole-4-carboxamide derivative bearing a benzylamino group at position 5, an N-ethyl carboxamide at position 4, and a phenyl ring at N1 . This compound belongs to the broader class of pyrazole-4-carboxamides, a scaffold widely explored for succinate dehydrogenase inhibition (SDHI) in agrochemical fungicides and for kinase inhibition in oncology [1]. The unique combination of a hydrogen-bond-donating benzylamino moiety and a moderately lipophilic ethyl amide tail differentiates this compound from simpler amino-pyrazole building blocks and positions it as a potential intermediate for structure-activity relationship (SAR) exploration or fragment-based drug discovery campaigns.

Why Generic 5-Amino or N-Benzyl Pyrazole-4-Carboxamides Cannot Substitute for 5-(Benzylamino)-N-ethyl-1-phenyl-1H-pyrazole-4-carboxamide in Research Applications


The substitution pattern of 5-(Benzylamino)-N-ethyl-1-phenyl-1H-pyrazole-4-carboxamide is uniquely specific: the 5-benzylamino group provides a geometrically extended hydrogen-bond donor capable of engaging protein backbone carbonyls in a manner that the smaller 5-amino analog cannot replicate [1]. Crystallographic analysis of closely related 5-benzylamino-1-phenyl-1H-pyrazoles reveals that the benzylamino NH and the pyrazole N2 atom act as a bifurcated hydrogen-bond donor pair, directing supramolecular assembly into predictable zero-, one-, or two-dimensional networks [1]. Replacing the benzylamino substituent with a primary amino group eliminates this extended hydrogen-bonding architecture, while moving the benzyl group to the N1 position (as in 1-benzyl analogs) abolishes the intramolecular NH···N interaction entirely. These structural distinctions directly influence target binding geometry and physicochemical properties, rendering generic substitutions unsuitable for SAR or co-crystallization studies where this specific molecular recognition pattern is required.

Quantitative Differential Evidence for 5-(Benzylamino)-N-ethyl-1-phenyl-1H-pyrazole-4-carboxamide vs. Closest Structural Analogs


Extended Hydrogen-Bond Donor Architecture: Crystallographic Evidence from 5-Benzylamino Pyrazoles vs. 5-Amino Pyrazoles

In the crystallographic study of seven 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles, the 5-benzylamino NH group consistently forms a robust intramolecular N–H···N hydrogen bond with the pyrazole N2 atom (mean donor···acceptor distance approximately 2.85 Å), combined with an intermolecular N–H···O hydrogen bond to a carboxamide or nitro oxygen acceptor [1]. This bifurcated hydrogen-bonding pattern is absent in the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide scaffold, where the primary amino group adopts a different geometry and cannot simultaneously engage in analogous intra- and intermolecular contacts [1]. The crystallographic residual factor (R-factor) for the 5-(4-nitrobenzylamino) derivative was 0.0619, indicating high structural resolution and confidence in the observed hydrogen-bonding geometry [1].

Supramolecular chemistry Crystal engineering Hydrogen bonding

Calculated Lipophilicity and Hydrogen-Bonding Capacity Differentials vs. 5-Amino and N-Benzyl Regioisomers

Computational predictions indicate that 5-(benzylamino)-N-ethyl-1-phenyl-1H-pyrazole-4-carboxamide has an XLogP3 of 3.9, reflecting moderate lipophilicity contributed by the benzylamino and N-ethyl groups . The compound possesses 3 hydrogen-bond acceptor sites and 2 hydrogen-bond donor sites . In comparison, the 5-amino analog (5-amino-1-phenyl-1H-pyrazole-4-carboxamide) is predicted to have significantly lower lipophilicity (XLogP3 ~1.2–1.8) due to the absence of the benzyl group and carries a different hydrogen-bond donor/acceptor count (3 HBA, 3 HBD including the primary amine). The 1-benzyl regioisomer (1-benzyl-N-ethyl-1H-pyrazole-4-carboxamide) lacks the 5-benzylamino hydrogen-bond donor, reducing its HBD count to 1 and altering its molecular recognition profile .

Physicochemical properties Drug-likeness Computational chemistry

Intramolecular Hydrogen-Bonding-Driven Conformational Restriction: A Differentiator from 5-Alkylamino and 5-Arylamino Analogs

The crystallographic study of 5-benzylamino pyrazoles demonstrates that the intramolecular N–H···N hydrogen bond between the benzylamino NH and the pyrazole N2 atom imposes a consistent conformational restriction, locking the benzylamino side chain into a defined orientation relative to the pyrazole core [1]. This conformational pre-organization is a direct consequence of the benzylamino substituent's specific geometry. In contrast, 5-alkylamino analogs (e.g., 5-methylamino or 5-ethylamino derivatives) lack the aromatic ring that stabilizes this conformation through additional C–H···π interactions. 5-Arylamino analogs (e.g., 5-anilino derivatives) cannot adopt the same intramolecular hydrogen-bonding geometry because the NH is conjugated with the aromatic ring, reducing its hydrogen-bond donor capacity [1]. This conformational restriction enhances the compound's suitability as a scaffold for fragment-based drug design where rigid, pre-organized binding motifs are preferred.

Conformational analysis Molecular recognition Scaffold design

Optimal Research Application Scenarios for 5-(Benzylamino)-N-ethyl-1-phenyl-1H-pyrazole-4-carboxamide


Fragment-Based Drug Discovery: A Conformationally Pre-Organized Pyrazole Scaffold with Extended Hydrogen-Bonding Capability

The compound's crystallographically validated intramolecular N–H···N hydrogen bond and dual hydrogen-bond donor architecture make it suitable as a fragment or scaffold in fragment-based drug discovery (FBDD) campaigns targeting proteins with deep, hydrogen-bond-rich binding pockets, such as kinases, proteases, or bromodomains [1]. Its conformational restriction reduces entropic penalty upon binding, while the benzyl group provides a hydrophobic anchor for initial fragment hit identification via NMR or SPR screening.

Structure-Activity Relationship (SAR) Studies on Pyrazole-4-Carboxamide SDHI Fungicides

Pyrazole-4-carboxamides are a core pharmacophore in succinate dehydrogenase inhibitor (SDHI) fungicides [2]. The target compound's unique 5-benzylamino substitution offers a distinct hydrogen-bonding pattern not explored in commercial SDHIs such as boscalid, fluxapyroxad, or pydiflumetofen. Researchers can use this compound to probe the SDH binding site tolerance for extended 5-substituents, potentially identifying new IP space or overcoming resistance mutations.

Co-Crystallization and Supramolecular Synthon Studies

Based on the crystallographic analysis of seven 5-benzylamino-1-phenyl-1H-pyrazoles, the 5-benzylamino···pyrazole N2 bifurcated hydrogen-bonding motif is a robust and predictable supramolecular synthon [1]. The target compound can serve as a co-crystallization partner for pharmaceutical co-crystal screening or as a ligand for protein crystallography where this specific hydrogen-bonding geometry is desired for phasing or soaking experiments.

Synthetic Intermediate for Diversified Pyrazole-4-Carboxamide Libraries

The N-ethyl carboxamide and 5-benzylamino groups provide orthogonal synthetic handles for further derivatization. The benzyl group can be removed via hydrogenolysis (Pd/C, H2) to reveal the free 5-amino group for subsequent acylation, sulfonylation, or reductive amination, enabling the rapid generation of diverse compound libraries for high-throughput screening against multiple biological targets.

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